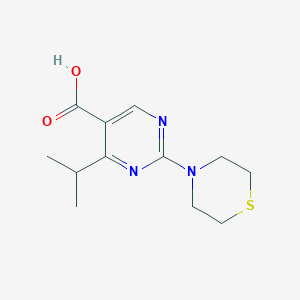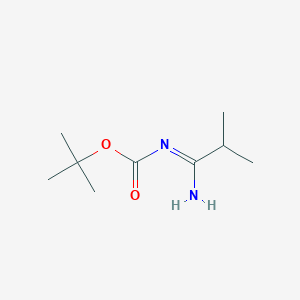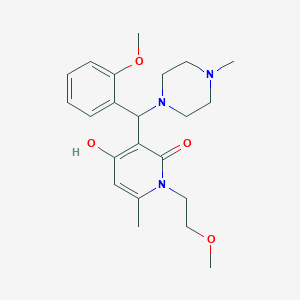
4-(3-Azidopropyl)-1,4-oxazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Azidopropyl)-1,4-oxazepane, also known as APO, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. APO is a cyclic amine that contains both an azide and an oxazepane group. The compound's unique structure and properties make it an interesting target for synthesis and study.
作用機序
The mechanism of action of 4-(3-Azidopropyl)-1,4-oxazepane is not fully understood, but it is believed to interact with certain proteins in the brain, potentially altering their function. Studies have shown that 4-(3-Azidopropyl)-1,4-oxazepane can bind to the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, mood regulation, and drug addiction.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Azidopropyl)-1,4-oxazepane can have a variety of biochemical and physiological effects. For example, 4-(3-Azidopropyl)-1,4-oxazepane has been shown to have analgesic properties, reducing pain sensitivity in animal models. Additionally, 4-(3-Azidopropyl)-1,4-oxazepane has been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models.
実験室実験の利点と制限
One advantage of using 4-(3-Azidopropyl)-1,4-oxazepane in lab experiments is its selectivity for certain proteins in the brain, making it a useful tool for studying these proteins and their functions. However, one limitation of using 4-(3-Azidopropyl)-1,4-oxazepane is its potential toxicity, as it contains an azide group, which can be hazardous if mishandled.
将来の方向性
There are several future directions for research involving 4-(3-Azidopropyl)-1,4-oxazepane. One area of interest is in the development of new imaging agents for use in PET scans. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-Azidopropyl)-1,4-oxazepane and its potential therapeutic applications. Finally, researchers may explore the use of 4-(3-Azidopropyl)-1,4-oxazepane as a tool for studying the sigma-1 receptor and its role in various physiological processes.
合成法
The synthesis of 4-(3-Azidopropyl)-1,4-oxazepane can be achieved through a multi-step process that involves the use of various reagents and catalysts. One common method involves the reaction of 3-bromopropylamine with ethylene oxide to form 4-(3-hydroxypropyl)-1,4-oxazepane. This intermediate is then treated with sodium azide and copper (I) iodide to yield 4-(3-Azidopropyl)-1,4-oxazepane.
科学的研究の応用
4-(3-Azidopropyl)-1,4-oxazepane has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new imaging agents for use in positron emission tomography (PET) scans. 4-(3-Azidopropyl)-1,4-oxazepane has been shown to bind selectively to certain proteins in the brain, making it a promising candidate for use in PET imaging studies.
特性
IUPAC Name |
4-(3-azidopropyl)-1,4-oxazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c9-11-10-3-1-4-12-5-2-7-13-8-6-12/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBSSFZTIQWMSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2387998.png)


![7-Chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B2388003.png)


![Methyl 2'-amino-1-isobutyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2388010.png)
![N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2388011.png)
![2-Methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2388012.png)
![methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2388013.png)


![(E)-2-(2-bromophenyl)-5-(3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2388020.png)